2-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide
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Overview
Description
2-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide is a complex organic compound that features both imidazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the imidazole and pyrimidine precursors. The imidazole ring can be synthesized through the reaction of glyoxal and ammonia, while the pyrimidine ring can be prepared using a Biginelli reaction involving urea, an aldehyde, and a β-keto ester .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-4-methylimidazole: Used as a curing agent in epoxy systems.
1,4-bis(2-methyl-1H-imidazol-1-yl)butane: Known for its applications in polymer chemistry.
4-(2-Methyl-1H-imidazol-1-yl)benzoic acid hydrochloride: Studied for its potential biological activities.
Uniqueness
What sets 2-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide apart is its combination of the imidazole and pyrimidine rings with a trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-methyl-N-[2-(2-methylimidazol-1-yl)ethyl]-6-(trifluoromethyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N5O/c1-8-19-10(7-11(20-8)13(14,15)16)12(22)18-4-6-21-5-3-17-9(21)2/h3,5,7H,4,6H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZWTTAXZONAPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)C(F)(F)F)C(=O)NCCN2C=CN=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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